molecular formula C7H11NO B1362713 Hexahydro-pyrrolizin-3-one CAS No. 32548-24-6

Hexahydro-pyrrolizin-3-one

Cat. No.: B1362713
CAS No.: 32548-24-6
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolizin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO. It is a derivative of pyrrolizin-3-one, which has undergone hydrogenation to form the hexahydro variant.

Biochemical Analysis

Biochemical Properties

Hexahydro-pyrrolizin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a neurokinin-1 receptor antagonist, inhibiting the action of tachykinin and substance P . This interaction is crucial in modulating neurotransmission and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good diastereoselectivity, which is essential for their biological activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. As a neurokinin-1 receptor antagonist, this compound can modulate the signaling pathways associated with pain, stress, and inflammation . This modulation can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmission. Furthermore, this compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it acts as a neurokinin-1 receptor antagonist, binding to the receptor and inhibiting the action of tachykinin and substance P . This inhibition prevents the activation of downstream signaling pathways that are responsible for pain and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives, which further interact with various enzymes and proteins, modulating their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be easily hydrogenated to form stable derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good stability and can maintain their biological activity over extended periods. The degradation of this compound and its derivatives can lead to a decrease in their efficacy and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of pain and inflammatory responses . At higher doses, this compound can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects are essential for determining the appropriate dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The hydrogenation of this compound to form hexahydro-pyrrolizidin-3-one derivatives is a key metabolic pathway . These derivatives can further undergo deoxygenation to form necine bases, which are essential for their biological activity. The involvement of this compound in these metabolic pathways highlights its potential as a modulator of biochemical reactions and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This targeted distribution ensures that this compound can exert its effects on specific cells and tissues, modulating their function and activity. Additionally, the transport of this compound can influence its bioavailability and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization ensures that this compound can interact with its target biomolecules, modulating their activity and function. The precise localization of this compound within the cell is crucial for its role in biochemical reactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydro-pyrrolizin-3-one can be synthesized through the hydrogenation of pyrrolizin-3-ones. This process involves the use of heterogeneous catalysts, such as palladium or platinum, under hydrogen gas at elevated pressures and temperatures. The reaction conditions can be optimized to achieve high diastereoselectivity, particularly if the pyrrolizin-3-one is substituted at specific positions .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of pyrrolizin-3-ones to their hexahydro derivatives. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolizin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexahydro-pyrrolizin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including as a neurokinin-1 receptor antagonist.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as emesis, urinary incontinence, depression, and anxiety.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Hexahydro-pyrrolizin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrogenation state and the resulting chemical and biological properties that distinguish it from its analogues .

Properties

IUPAC Name

1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340669
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32548-24-6
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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